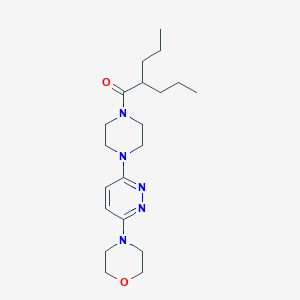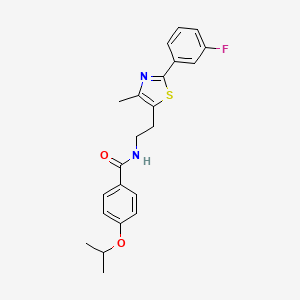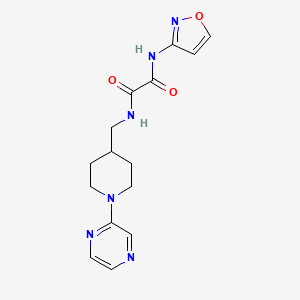![molecular formula C13H25N3O2S B2952008 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380099-77-2](/img/structure/B2952008.png)
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound that has garnered significant attention in the scientific community due to its potential application in various research fields. This compound is a thiazolidinone derivative and has been synthesized using various methods. In
作用機序
The mechanism of action of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may be responsible for the compound's potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potential application in various research fields, including cancer research, antibiotic development, and the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity in vitro studies. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One direction is the further investigation of its mechanism of action, which may provide insight into its potential application in various research fields. Another direction is the optimization of its synthesis method to yield higher purity and yield. Additionally, further studies are needed to determine the potential side effects of this compound and its efficacy in vivo. Finally, the potential application of this compound in the treatment of other diseases, such as Huntington's disease and multiple sclerosis, should be explored.
In conclusion, this compound is a thiazolidinone derivative that has potential application in various research fields. Its synthesis method has been optimized to yield high purity and yield. This compound has been shown to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. However, further studies are needed to determine its mechanism of action, potential side effects, and efficacy in vivo.
合成法
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been synthesized using various methods. One of the most common methods is the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothioacetamide in the presence of triethylamine. Another method involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothiocarbamoyl chloride in the presence of triethylamine. These methods have been optimized to yield high purity this compound.
科学的研究の応用
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential application in various research fields. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer research. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-9-19-10-4-13)16-5-7-18-8-6-16/h2-11H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKWRLZUOLYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCSCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
acetonitrile](/img/structure/B2951926.png)

![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)





![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951948.png)
